4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with:
- An amino group (-NH₂) at position 4.
- A (3,4-dimethylphenoxy)methyl group at position 5, consisting of a phenoxy ether with methyl substituents at the 3- and 4-positions.
- A thiol (-SH) group at position 2.
Its structural uniqueness lies in the electron-donating methyl groups on the phenoxy moiety, which enhance lipophilicity and may improve membrane permeability compared to simpler phenyl or nitro-substituted analogs .
Properties
IUPAC Name |
4-amino-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-4-9(5-8(7)2)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJGGQWLOJEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Starting Materials: : The synthesis begins with 3,4-dimethylphenol and chloromethyl triazole.
Reaction Conditions: : The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: : A base catalyst such as potassium carbonate (K2CO3) or triethylamine (TEA) is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The compound can be reduced to remove the amino group.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: : Disulfide derivatives.
Reduction: : Amines or amides.
Substitution: : Brominated or nitrated derivatives.
Scientific Research Applications
4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The triazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with structurally related triazole derivatives, focusing on substituent effects, synthesis routes, and biological activities:
Key Structural and Functional Comparisons:
Substituent Electronic Effects :
- Electron-donating groups (e.g., methyl in the target compound) enhance antioxidant capacity by stabilizing radical intermediates, as seen in AT and AP derivatives .
- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl analogs) reduce antioxidant efficacy but may improve antibacterial activity due to increased electrophilicity .
Thioether-linked analogs (e.g., benzylthio) exhibit superior biofilm inhibition, likely due to sulfur’s nucleophilic reactivity .
Synthetic Flexibility :
- Most analogs are synthesized via Schiff base formation (e.g., reaction with aldehydes) or cyclization (e.g., with phenacyl bromides). Yields vary significantly (73–81% for Schiff bases , 78% for thiadiazines ).
Biological Activity Trends :
Biological Activity
The compound 4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 301804-96-6) is a member of the triazole-thiol class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 250.32 g/mol. The structure features a triazole ring substituted with an amino group and a phenoxy group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with thioketones or isothiocyanates under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as reflux in ethanol or other solvents in the presence of catalysts like triethylamine .
Antimicrobial Activity
Research indicates that derivatives of triazole-thiols exhibit significant antimicrobial properties. In one study, compounds similar to this compound were tested against a range of bacteria and fungi. The results demonstrated moderate to high efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
Antioxidant Properties
The antioxidant potential of triazole-thiol compounds has also been investigated using the DPPH radical scavenging assay. The results indicated that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Other Biological Activities
In addition to antimicrobial and antioxidant activities, triazole-thiol derivatives have been studied for their anti-inflammatory and analgesic effects. The presence of the triazole ring enhances pharmacological activity through various mechanisms, including inhibition of specific enzymes involved in inflammatory pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study published in BMC Chemistry evaluated several triazole derivatives for their antimicrobial activity. The results showed that compounds with similar structures to this compound exhibited significant antibacterial effects against pathogens like E. coli and S. aureus .
- Antioxidant Evaluation : Research highlighted in Molecules demonstrated that triazole-thiols possess strong antioxidant capabilities. The study utilized various assays to quantify the radical scavenging ability of these compounds and found promising results that could lead to therapeutic applications in oxidative stress management .
Q & A
Q. Basic Analytical Techniques
- NMR : H and C NMR confirm substituent positions (e.g., thiol at C3, phenoxy-methyl at C5) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 305.08) .
- IR Spectroscopy : Thiol S-H stretch (~2550 cm) and triazole C=N vibrations (~1600 cm) .
Advanced Computational Tools : - DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Screen interactions with biological targets (e.g., fungal CYP51 for antifungal activity) .
What strategies resolve discrepancies in biological activity data across studies?
Advanced Data Contradiction Analysis
Discrepancies often arise from assay variability or structural analogs. Mitigation approaches:
- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination against Candida spp. or Staphylococcus aureus .
- Control Compounds : Compare with fluconazole (antifungal) or doxorubicin (anticancer) to calibrate activity thresholds .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) .
- Meta-Analysis : Pool data from >5 independent studies to identify trends (e.g., EC₅₀ ranges: 2–15 µM for antifungal activity) .
What in vitro assays are recommended for evaluating antimicrobial activity?
Q. Basic Biological Screening
- Agar Diffusion : Zone of inhibition assays against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Aspergillus niger) .
- MIC/MBC Determination : Broth microdilution (96-well plates) with resazurin staining for viability .
- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24 hours .
Advanced Models : - Biofilm Eradication : Use crystal violet staining on Pseudomonas aeruginosa biofilms .
- Synergy Testing : Check potentiation with β-lactams or azoles via checkerboard assays .
How do computational models aid in predicting pharmacological potential?
Q. Advanced Drug Design
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and blood-brain barrier penetration .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, F) with cytotoxicity (e.g., IC₅₀ vs. HeLa cells) .
- Pharmacophore Mapping : Identify critical motifs (e.g., triazole-thiol for metalloenzyme inhibition) .
- Network Pharmacology : Map multi-target interactions (e.g., COX-2 and EGFR inhibition for anticancer activity) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Solvent Efficiency : Replace ethanol with cyclopentyl methyl ether (CPME) for greener workflows .
- Continuous Flow Systems : Enhance reproducibility using microreactors (residence time: 30–60 minutes) .
- By-Product Management : Optimize workup (e.g., liquid-liquid extraction) to remove unreacted aldehydes .
- Stability Testing : Monitor thiol oxidation under accelerated conditions (40°C/75% RH) with antioxidants (e.g., BHT) .
How can researchers validate the mechanism of action for anticancer activity?
Q. Advanced Mechanistic Studies
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) on MCF-7 cells .
- ROS Detection : DCFH-DA fluorescence in HCT-116 cells under compound treatment .
- Western Blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2) .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
Table 1: Representative Biological Activity Data
| Organism | Activity (IC₅₀/MIC) | Assay Type | Reference |
|---|---|---|---|
| Candida albicans | 4.2 µM | Broth microdilution | |
| Staphylococcus aureus | 8.7 µM | Agar diffusion | |
| HeLa cells | 12.5 µM | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
